2-(Pyrrolidin-3-yloxy)acetamide hydrochloride
Overview
Description
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a synthetic compound with the CAS Number: 1375473-26-9 . It has a molecular weight of 180.63 . The compound is in powder form and is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-pyrrolidinyloxy)acetamide hydrochloride . The InChI code is 1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H .Physical And Chemical Properties Analysis
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a powder with a molecular weight of 180.63 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
1. Dynamics of Adsorbed Nitroxide Radicals
The dynamics of related nitroxide radicals, including 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (Tempyo), have been studied in aqueous solutions adsorbed on hydrophilic and hydrophobic surfaces. This research, employing ESR spectroscopy, contributes to understanding the interaction of such compounds with various surfaces, which is crucial in material science and catalysis (Damian et al., 1998).
2. Intermediate Product in Pharmaceutical Synthesis
4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a closely related compound, serves as an intermediate product for producing pharmaceutically effective derivatives. This showcases the role of similar pyrrolidine derivatives in pharmaceutical manufacturing processes (Fort, 2002).
3. Synthesis of Heterocyclic Compounds
Compounds like 2-(1,3-thiazolidin-2-ylidene)acetamides have been utilized in cyclocondensation reactions to form new heterocyclic assemblies. Such syntheses are important for creating novel compounds with potential applications in medicinal chemistry and material science (Obydennov et al., 2017).
4. Complexation with Metal Ions
Research involving the ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide shows its ability to form complexes with various metal ions. Such studies are important for understanding ligand-metal interactions, which have applications in areas like catalysis, environmental chemistry, and material science (Abdul Karim et al., 2005).
5. Role in Acyl-Coenzyme A Inhibitors
The structurally related compound 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as an inhibitor of human acyl-coenzyme A, with potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
6. Antiepileptic Activity
In the field of neuroscience, related pyrrolidone butanamides have shown significant antiepileptic activity. This highlights the potential of such compounds in developing new treatments for epilepsy and other neurological disorders (Kenda et al., 2004).
7. Application in Neuroscience
Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidine acetamide), a related compound, has been effective in improving learning and memory in various models of cerebral impairment. Such studies contribute to understanding and treating cognitive dysfunctions and neurological disorders (Banfi & Dorigotti, 1986).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-pyrrolidin-3-yloxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNSRMYMUCBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride | |
CAS RN |
1375473-26-9 | |
Record name | 2-(pyrrolidin-3-yloxy)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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